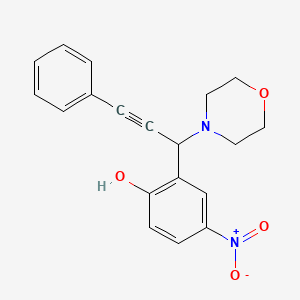

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol

Description

Properties

IUPAC Name |

2-(1-morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-19-9-7-16(21(23)24)14-17(19)18(20-10-12-25-13-11-20)8-6-15-4-2-1-3-5-15/h1-5,7,9,14,18,22H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUMAVFPEBRJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386569 | |

| Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

165402-19-7 | |

| Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol typically involves multiple steps:

-

Formation of the Alkyne Intermediate: : The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction typically involves the coupling of a phenylacetylene with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.

-

Addition of the Morpholine Ring: : The next step involves the addition of the morpholine ring to the alkyne intermediate. This can be achieved through a nucleophilic substitution reaction, where the alkyne intermediate reacts with morpholine under basic conditions.

-

Nitration: : The final step involves the nitration of the phenol ring. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated phenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that morpholino derivatives exhibit significant anticancer properties. For instance, a study demonstrated that 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing dose-dependent effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| HeLa | 12.3 | Cell cycle arrest |

Neuroprotective Effects

Another significant application is in neuroprotection. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cultures.

Organic Synthesis

Reagent in Chemical Reactions

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol serves as a versatile reagent in organic synthesis, particularly in the formation of C-C bonds via Sonogashira coupling reactions. The compound's unique alkyne functionality allows it to participate in diverse coupling reactions with various aryl halides.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 85 |

| Cross-Coupling | K₂CO₃, DMF | 78 |

Materials Science

Polymer Development

The incorporation of morpholino derivatives into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings and composites.

Case Study 1: Anticancer Properties

A recent study published in ACS Omega evaluated the anticancer efficacy of various morpholino derivatives, including 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol. The research highlighted its selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Case Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of this compound were assessed using primary neuronal cultures exposed to glutamate-induced excitotoxicity. Results showed that treatment with the compound significantly reduced cell death and improved cell viability through the activation of the Nrf2 pathway .

Mechanism of Action

The mechanism of action of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol involves its interaction with specific molecular targets. The morpholine ring and the phenyl group can interact with various enzymes and receptors, modulating their activity. The nitrophenol moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues of Nitrophenol Derivatives

5-(4-Morpholinyl)-2-nitrophenol

- Molecular Formula : C₁₀H₁₂N₂O₄

- Molecular Weight : 224.216 g/mol

- Key Features: Combines a morpholine ring directly attached to a nitrophenol backbone. Lacks the propargyl-phenyl chain present in the target compound.

2-[(2-Hydroxyphenylimino)methyl]-4-nitrophenol (HPIMNP)

- Molecular Formula : C₁₃H₁₁N₂O₃

- Key Features: A Schiff base with a nitro group and phenolic hydroxyl. Exhibits strong chelating properties for Fe(III), making it useful in spectrophotometric metal ion detection .

- Structural Difference : Replaces the morpholine-propargyl group with an imine linker, altering its coordination chemistry compared to the target compound.

2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol

- Crystal Data: Monoclinic, space group P2₁/c, with unit cell parameters a = 14.0623 Å, b = 14.1723 Å, c = 6.2357 Å, β = 95.40° .

- Key Interactions : Intramolecular O–H···N and N–H···O hydrogen bonds forming S(6) ring motifs. π-π stacking between aromatic rings (separation: 3.92 Å) stabilizes the crystal lattice .

- Relevance : Demonstrates how nitro and aromatic groups influence supramolecular packing, a feature likely shared with the target compound.

1-Morpholin-4-yl-2-(3-nitrophenyl)-ethanone

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 250.25 g/mol

- Key Features: Contains a morpholine ring and nitro-substituted phenyl group linked via a ketone. The absence of a phenolic hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .

Functional and Toxicological Comparisons

Functional Groups and Reactivity

- Nitro Group : Common to all compared compounds; confers electron-withdrawing effects, influencing redox behavior and spectroscopic properties.

Toxicological Considerations

- Nitrophenol Derivatives: highlights that 4-nitrophenol exhibits hematological effects (e.g., methemoglobinemia) in animal studies, though data for isomers like 2- and 3-nitrophenol are scarce. The morpholine moiety in the target compound may alter toxicity profiles by modifying metabolism or bioavailability .

Crystallographic and Supramolecular Features

*Inferred based on structural analogs.

Biological Activity

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is , with a molecular weight of approximately 304.35 g/mol. The compound features a morpholine ring, a phenyl group, and a nitrophenol moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, morpholine derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.125 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol | E. coli | 0.125 |

| Related Morpholine Derivative | S. aureus | 0.125 |

Antifungal Activity

The antifungal potential of morpholine-containing compounds has also been documented. For example, studies have shown that certain derivatives display potent antifungal activity against Candida albicans, with MIC values ranging from 0.0156 to 0.5 µg/mL . This suggests that the nitrophenol component may enhance the antifungal efficacy.

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol | C. albicans | 0.0156 |

| Related Morpholine Derivative | C. neoformans | 0.5 |

Anticancer Activity

The anticancer properties of similar morpholine derivatives have been investigated, revealing their ability to inhibit cancer cell proliferation in vitro. For instance, compounds with the morpholine moiety have shown promising results in reducing cell viability in breast and lung cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the morpholine structure significantly influence biological activity. Substituents on the phenyl group can enhance or diminish activity depending on their electronic properties and steric effects .

Case Studies

- Antibacterial Efficacy : A study conducted by Tzouras et al. demonstrated that a series of morpholine derivatives exhibited enhanced antibacterial properties compared to their non-morpholine counterparts, highlighting the importance of the morpholine ring in improving bioactivity .

- Antifungal Potency : In another investigation, compounds structurally related to 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol were tested against a panel of fungal pathogens, showing significant inhibition rates that suggest potential therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol?

- Methodological Answer : The compound can be synthesized via Schiff base formation or nucleophilic substitution. A common approach involves refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and morpholine/aryl-alkyne precursors in ethanol, followed by slow evaporation to obtain crystalline products . For example, in analogous nitrophenol derivatives, yields of ~58% are achievable under reflux conditions (ethanol, 1 hour), with purity confirmed by elemental analysis and UV-vis spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹, O-H at ~3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves morpholine and phenyl proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- UV-vis : Detects π→π* transitions in nitroaromatic systems (e.g., λmax ~304 nm in chloroform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.